molecular formula C12H18N4O2 B7412022 4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one

4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one

Cat. No.: B7412022
M. Wt: 250.30 g/mol
InChI Key: ATLSUAJMKRGWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperazine ring substituted with a propyl group at the 3-position. This compound is of interest due to its potential pharmacological and industrial applications.

Preparation Methods

The synthesis of 4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.

    Substitution reactions: The methoxy group is introduced at the 4-position of the pyrimidine ring using reagents like methanol and a base.

    Formation of the piperazine ring: The piperazine ring is formed through cyclization reactions involving appropriate diamines.

    Substitution with the propyl group: The propyl group is introduced at the 3-position of the piperazine ring using alkylation reactions with propyl halides.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one can be compared with other similar compounds, such as:

    4-(4-Methoxypyrimidin-2-yl)-3-methylpiperazin-2-one: Similar structure but with a methyl group instead of a propyl group.

    4-(4-Methoxypyrimidin-2-yl)-3-ethylpiperazin-2-one: Similar structure but with an ethyl group instead of a propyl group.

    4-(4-Methoxypyrimidin-2-yl)-3-isopropylpiperazin-2-one: Similar structure but with an isopropyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-(4-methoxypyrimidin-2-yl)-3-propylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-3-4-9-11(17)13-7-8-16(9)12-14-6-5-10(15-12)18-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLSUAJMKRGWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NCCN1C2=NC=CC(=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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